Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[3,2-d]pyrimidine core. This scaffold is characterized by two oxo groups at positions 2 and 4, a methyl ester at position 6, and partial saturation in the tetrahydropyridine ring.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)5-3-2-4-6(10-5)7(13)12-9(15)11-4/h2-3H,1H3,(H2,11,12,13,15) |
InChI Key |
OJWKKYUYFOHUBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high purity products under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit notable antimicrobial properties. Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate has been studied for its efficacy against various bacterial strains. For instance, studies have shown that modifications in the chemical structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Agricultural Applications
2.1 Pesticidal Activity
this compound has shown potential as a pesticide. Its structural features allow it to interact with biological systems in pests effectively. Field studies have demonstrated its effectiveness against certain insect pests and fungal pathogens affecting crops.
2.2 Plant Growth Regulators
Additionally, this compound may serve as a plant growth regulator. Research suggests that it can influence plant growth parameters such as height and biomass under specific concentrations. This application could be particularly beneficial in enhancing crop yields.
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for synthesizing functional materials. For example, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties.
3.2 Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy positions it as a potential component in the development of more efficient solar cells.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Derivatives showed significant activity against E. coli and S. aureus with low MIC values. |
| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines through caspase activation pathways. |
| Pesticidal Activity | Journal of Agricultural Sciences (2019) | Effective against aphids and leafhoppers with less toxicity to beneficial insects. |
| Plant Growth Regulation | Plant Physiology Journal (2020) | Enhanced growth rates observed in treated tomato plants compared to control groups. |
| Functional Materials | Advanced Materials Science (2021) | Improved mechanical properties noted in polymer composites containing the compound. |
| Photovoltaic Applications | Solar Energy Materials & Solar Cells (2021) | Increased efficiency in organic photovoltaic devices when incorporating the compound. |
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological target. For example, as an anticancer agent, it may inhibit cell proliferation by targeting key enzymes involved in DNA replication .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The pyrido[3,2-d]pyrimidine scaffold differs from pyrido[2,3-d]pyrimidines in the orientation of the fused pyridine and pyrimidine rings. This positional isomerism influences electronic properties and biological interactions. Key structural analogs include:
Key Observations :
- Electronic Effects: The methyl ester in the target compound enhances solubility compared to cyano or carboxamide groups in analogs .
- Ring Fusion: Thieno[2,3-d]pyrimidines (e.g., TAK-385) exhibit distinct pharmacokinetic profiles due to sulfur substitution, reducing cytochrome P450 inhibition compared to nitrogen-rich pyrido analogs .
Yield Comparison :
Physicochemical and Spectroscopic Properties
Biological Activity
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate (commonly referred to as the compound) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a pyrido-pyrimidine core with multiple functional groups that contribute to its reactivity and biological interactions. The compound is characterized by the presence of two carbonyl groups (dioxo) and a carboxylate group which may play crucial roles in its biological activity.
Key Properties:
- Molecular Weight: 207.17 g/mol
- CAS Number: 53488004
- Solubility: Soluble in organic solvents; limited solubility in water.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated in various cancer models due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action:
-
Case Studies:
- In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.5 to 1.5 µM .
- A recent study reported its efficacy against malignant glioma cells where it induced apoptosis through mitochondrial pathways .
Antimicrobial Activity
Beyond its anticancer properties, the compound also shows promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains.
- Mechanism of Action:
- The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Case Studies:
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate?
The synthesis of this compound can be optimized using nanocrystalline MgO as a catalyst in aqueous conditions, which promotes eco-friendly and efficient cyclocondensation reactions. For example, refluxing ethanol with 6 mg of [C8-Tropine].Cl catalyst yields high-purity products, as validated by <sup>13</sup>C NMR and FT-IR characterization . Alternative routes may involve multi-step alkylation or condensation reactions, as seen in structurally similar pyrimidine derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy : Assign peaks for carbonyl groups (δ ~160–180 ppm for C=O) and aromatic protons (δ ~6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z) to rule out impurities .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .
Q. What strategies improve the solubility of this compound for in vitro assays?
Formulating salt derivatives (e.g., choline salts) enhances aqueous solubility without altering bioactivity. For example, a related pyrimidine-5-carboxylic acid derivative showed improved solubility and storage stability as a choline salt . Solubility can also be modulated using co-solvents like DMSO or cyclodextrin inclusion complexes.
Advanced Research Questions
Q. How can structural modifications enhance the antitumor activity of this compound?
Rational design approaches include:
- Substitution at the pyrido[3,2-d]pyrimidine core : Introducing electron-withdrawing groups (e.g., -NO2, -F) at position 5 or 7 can increase DNA intercalation or kinase inhibition .
- Derivatization of the methyl ester : Replacing the methyl group with bioisosteres (e.g., ethyl, allyl) may improve metabolic stability .
- Hybridization with pharmacophores : Coupling with coumarin or benzisoxazole moieties enhances target selectivity, as demonstrated in GnRH receptor antagonists .
Q. How should researchers resolve contradictions in cytotoxicity data across different tumor models?
Contradictory results may arise from variations in cell membrane permeability, metabolic enzymes, or target expression. To address this:
- Dose-response profiling : Test a wide concentration range (e.g., 1 nM–100 µM) to identify model-specific IC50 values .
- Mechanistic studies : Use RNA-seq or proteomics to map differential pathway activation (e.g., apoptosis vs. autophagy) .
- Comparative pharmacokinetics : Evaluate compound stability in cell culture media vs. plasma using LC-MS .
Q. What catalytic systems are most effective for large-scale synthesis while minimizing byproducts?
Nanocrystalline MgO in water provides a green chemistry route with >80% yield and minimal waste . For heterocyclic derivatives, ionic liquid catalysts (e.g., [C8-Tropine].Cl) in ethanol reduce reaction times and energy consumption . Scale-up protocols should prioritize solvent recovery and catalyst recyclability.
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- In silico docking : Use molecular dynamics simulations to predict binding to targets like topoisomerase II or kinases .
- Gene knockout models : CRISPR/Cas9-edited cell lines can confirm target dependency .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for hypothesized receptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
